molecular formula C11H13F2N B3226724 4,4-Difluoro-2-phenylpiperidine CAS No. 1257301-37-3

4,4-Difluoro-2-phenylpiperidine

Cat. No.: B3226724
CAS No.: 1257301-37-3
M. Wt: 197.22
InChI Key: QHPYSSMVDHZFPF-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-phenylpiperidine is a chemical compound that belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two fluorine atoms attached to the fourth carbon and a phenyl group attached to the second carbon. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .

Chemical Reactions Analysis

4,4-Difluoro-2-phenylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-2-phenylpiperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine derivatives.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in drug design. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

4,4-Difluoro-2-phenylpiperidine can be compared with other piperidine derivatives, such as:

    4-Phenylpiperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4,4-Difluoropiperidine: Similar in structure but without the phenyl group, leading to variations in biological activity and applications.

    2-Phenylpiperidine:

The uniqueness of this compound lies in the presence of both the phenyl group and the fluorine atoms, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4,4-difluoro-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPYSSMVDHZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4,4-difluoro-2-phenylpiperidine-1-carboxylate (0.17 g, 0.57 mmol) in methanol (5 mL) was added 4M hydrogen chloride in dioxane (5 mL). The reaction mixture was stirred at room temperature for 4 hours then concentrated and the residue was triturated with diethyl ether. The white solid was collected by filtration and dried to give 4,4-difluoro-2-phenylpiperidine as the hydrochloride salt (93 mg, 70%). GC-MS (EI) for C11H13F2N: 197 (MH+).
Name
tert-butyl 4,4-difluoro-2-phenylpiperidine-1-carboxylate
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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